4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione
Description
Properties
Molecular Formula |
C15H12F2N2O2S |
|---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4,6-difluoro-5-[(4-methoxyphenyl)methoxy]-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C15H12F2N2O2S/c1-20-9-4-2-8(3-5-9)7-21-14-10(16)6-11-13(12(14)17)19-15(22)18-11/h2-6H,7H2,1H3,(H2,18,19,22) |
InChI Key |
JQYXEMBKYXHSMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C3C(=C2F)NC(=S)N3)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Benzimidazole Core with Fluorine Substitution
The benzimidazole ring bearing fluorine atoms at positions 4 and 6 can be synthesized from appropriately fluorinated o-phenylenediamine derivatives. This involves:
- Starting from 4,6-difluoro-o-phenylenediamine.
- Cyclization with formamide or equivalent carbonyl sources to form the benzimidazole ring.
This step ensures the correct placement of fluorines on the aromatic ring system, which is critical for the compound's properties.
Introduction of the 5-((4-methoxybenzyl)oxy) Group
The 5-position substitution with the 4-methoxybenzyl ether is commonly achieved by selective etherification:
- The hydroxyl group at position 5 of the benzimidazole intermediate is reacted with 4-methoxybenzyl chloride or bromide under basic conditions.
- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.
- The reaction proceeds via nucleophilic substitution to form the ether linkage.
This step requires careful control to avoid side reactions and ensure regioselectivity.
Conversion to Benzimidazole-2-thione
The 2-thione function is introduced by sulfurization of the corresponding benzimidazole-2-one or direct conversion of the benzimidazole ring:
- Treatment of the benzimidazole-2-one with phosphorus pentasulfide (P4S10) or Lawesson's reagent converts the carbonyl group (=O) at position 2 to a thiocarbonyl (=S).
- Alternatively, thiohydantoin intermediates can be reduced to yield imidazole-2-thiones, preserving chiral centers if present, as described in patent literature.
Representative Reaction Conditions and Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Fluorinated benzimidazole synthesis | 4,6-Difluoro-o-phenylenediamine + formamide, reflux | ~70-85 | High regioselectivity for fluorine placement |
| Etherification at position 5 | 4-Methoxybenzyl chloride, NaH or K2CO3, DMF, 25-50°C | 65-80 | Requires dry conditions, inert atmosphere |
| Thione formation | P4S10 or Lawesson's reagent, reflux in toluene | 75-90 | Conversion monitored by TLC and NMR |
Research Findings and Analytical Data
- Purification : The final compound is purified by recrystallization from acetone or by chromatography, ensuring removal of sulfur-containing impurities.
- Characterization : NMR spectroscopy confirms the presence of fluorine atoms (19F NMR), the methoxybenzyl ether (1H and 13C NMR), and the thiocarbonyl group (IR absorption near 1200 cm^-1).
- Chirality : If chiral centers are introduced in intermediates, methods such as those described in patent WO2007041048A2 preserve chirality through thiohydantoin intermediates and reduction steps.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Benzimidazole core synthesis | 4,6-Difluoro-o-phenylenediamine, formamide | Formation of fluorinated benzimidazole ring |
| Etherification at 5-position | 4-Methoxybenzyl chloride, base (NaH/K2CO3), DMF | Selective ether formation at 5-position |
| Thione conversion | P4S10 or Lawesson's reagent, reflux | Conversion of 2-one to 2-thione group |
Chemical Reactions Analysis
Types of Reactions
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thione group to a thiol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Nucleophiles such as amines or thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of fluorine atoms often enhances the biological activity and metabolic stability of the compound.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets. Research is ongoing to determine its efficacy and safety in treating different diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity. The methoxybenzyl group may also contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The target compound’s substituents are compared with those of similar benzimidazole-2-thiones (Table 1):
Table 1: Substituent Comparison of Benzimidazole-2-Thione Derivatives
Key Observations :
- Fluorine vs.
- Methoxybenzyloxy vs.
Structural and Spectral Analysis
- ¹H/¹³C NMR : Fluorine atoms in the target compound would deshield adjacent protons, causing downfield shifts (e.g., 5-Fluoro in shows δ 7.46–7.04 ppm for aromatic protons) .
- IR Spectroscopy : The thione (C=S) stretch typically appears at 1200–1250 cm⁻¹, while methoxy C-O stretches are observed near 1250 cm⁻¹ .
Biological Activity
4,6-Difluoro-5-((4-methoxybenzyl)oxy)-1,3-dihydro-2H-benzo[D]imidazole-2-thione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, compiling findings from various studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the benzimidazole core followed by fluorination and etherification.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of benzimidazole derivatives, including this compound. In vitro tests demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be low, indicating potent antimicrobial effects.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. The results indicated that it inhibits cell proliferation in several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 10 |
| HT-29 (colon cancer) | 15 |
The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activity assays.
The biological activity of this compound is thought to stem from its interaction with specific cellular targets. Research has indicated that it may inhibit key enzymes involved in cancer cell metabolism and proliferation. Additionally, its structural features allow for interactions with DNA and protein targets within cells.
Case Studies
A notable case study involved a series of experiments assessing the compound's effects on tumor growth in vivo using murine models. The study demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Key Findings:
- Tumor volume was reduced by approximately 50% after treatment with the compound at a dose of 20 mg/kg.
- Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
